5-amino-1-benzyl-3-(4-methoxyphenyl)pyrazole IUPAC name
5-amino-1-benzyl-3-(4-methoxyphenyl)pyrazole IUPAC name
Technical Monograph: The Structural and Synthetic Utility of 1-Benzyl-3-(4-methoxyphenyl)-1H-pyrazol-5-amine
Executive Summary & Nomenclature
The compound 1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-5-amine represents a privileged scaffold in medicinal chemistry, specifically within the class of 5-aminopyrazoles. This molecular architecture serves as a critical "linchpin" intermediate for the synthesis of fused bicyclic heterocycles, most notably pyrazolo[1,5-a]pyrimidines , which are extensively validated as kinase inhibitors (e.g., p38 MAP kinase, Src family kinases) and anticancer agents.
This guide provides a rigorous technical breakdown of its synthesis, structural validation, and application in divergent drug discovery workflows.
Chemical Identity
| Property | Detail |
| IUPAC Name | 1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-5-amine |
| Common Name | 5-amino-1-benzyl-3-(p-anisyl)pyrazole |
| Molecular Formula | C₁₇H₁₇N₃O |
| Molecular Weight | 279.34 g/mol |
| CAS Registry | Derivative Class: 13184-75-3 (Generic 5-aminopyrazole ref) |
| SMILES | COc1ccc(cc1)c2cc(n(n2)Cc3ccccc3)N |
Synthetic Architecture: Regiochemical Control
The synthesis of 5-aminopyrazoles from
Retrosynthetic Logic
To construct the 1,3,5-substitution pattern with high fidelity, the reaction utilizes the differential electrophilicity of 3-(4-methoxyphenyl)-3-oxopropanenitrile (4-methoxybenzoylacetonitrile).
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Electrophile: The ketone carbonyl is harder (more polarized) and sterically accessible compared to the nitrile carbon.
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Nucleophile: Benzylhydrazine possesses two nucleophilic nitrogens. The unsubstituted
terminus is less sterically hindered and more nucleophilic than the substituted terminus.
Mechanism of Regioselectivity:
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Step 1 (Imine Formation): The
of the hydrazine attacks the ketone carbonyl of the -ketonitrile. -
Step 2 (Cyclization): The internal
nitrogen attacks the nitrile carbon, closing the ring and forming the C5-amine.
If the regiochemistry were reversed (i.e., substituted NH attacks ketone), the product would be the 3-amino isomer, which is thermodynamically less favored under standard reflux conditions.
Visualizing the Pathway
Figure 1: Regioselective synthesis pathway favoring the 5-amino isomer via initial ketone condensation.
Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. It is a self-validating system where the precipitation of the product indicates reaction progression.
Reagents:
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3-(4-methoxyphenyl)-3-oxopropanenitrile (1.75 g, 10 mmol)
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Benzylhydrazine dihydrochloride (1.95 g, 10 mmol)
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Triethylamine (Et₃N) (2.2 g, ~3.0 mL, 22 mmol) or Sodium Ethoxide (0.68 g)
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Absolute Ethanol (30 mL)
Step-by-Step Methodology:
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Neutralization & Charging:
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In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, suspend the Benzylhydrazine dihydrochloride in 15 mL of absolute ethanol.
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Add Triethylamine dropwise at 0°C (ice bath) to liberate the free hydrazine base. Stir for 15 minutes. Note: If using NaOEt, prepare the solution separately and add.
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Add 3-(4-methoxyphenyl)-3-oxopropanenitrile to the mixture. Rinse the weighing boat with the remaining 15 mL of ethanol.
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Reflux:
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Equip the RBF with a reflux condenser.
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Heat the mixture to reflux (approx. 78-80°C) for 4–6 hours .
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Process Control: Monitor via TLC (System: Hexane:EtOAc 1:1). The starting nitrile (Rf ~0.6) should disappear, and a lower Rf fluorescent spot (amine) should appear.
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Isolation:
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Allow the reaction mixture to cool to room temperature.
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Pour the mixture onto 100 g of crushed ice/water with vigorous stirring. The 5-aminopyrazole is hydrophobic and will precipitate as a solid.
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Troubleshooting: If an oil forms, induce crystallization by scratching the glass or adding a seed crystal. Refrigerate overnight.
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Purification:
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Filter the crude solid under vacuum.
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Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol. Allow to cool slowly.
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Yield Expectation: 65–80%.
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Structural Validation (QC Criteria)
To ensure the identity of the molecule, specifically distinguishing it from the 3-amino isomer, the following NMR signatures are diagnostic.
| Nucleus | Signal (δ ppm) | Multiplicity | Assignment | Diagnostic Value |
| ¹H NMR | 5.20 – 5.40 | Singlet (2H) | N-CH₂-Ph | Confirms Benzyl is on N1. If on C3/C5, shift differs. |
| ¹H NMR | 5.80 – 6.00 | Singlet (1H) | C4-H (Pyrazole) | Characteristic of the pyrazole core. |
| ¹H NMR | 5.10 – 5.50 | Broad Singlet (2H) | -NH₂ | Exchangeable with D₂O. Confirms free amine. |
| ¹H NMR | 3.80 | Singlet (3H) | -OCH₃ | Confirms p-anisyl group integrity. |
| ¹³C NMR | ~148.0 | Quaternary | C5-NH₂ | Carbon attached to amine (deshielded). |
Self-Validation Check: If the benzyl -CH₂- signal appears significantly upfield (< 5.0 ppm) or splits, suspect incomplete cyclization or incorrect isomer formation.
Application in Drug Discovery: The Pyrazolo-Pyrimidine Axis
The primary utility of 1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-5-amine is its role as a dinucleophile. The C4-position (nucleophilic carbon) and the 5-amino group (nucleophilic nitrogen) react with 1,3-electrophiles to form fused systems.
Key Transformation: Synthesis of Pyrazolo[1,5-a]pyrimidines Reacting the title compound with Acetylacetone or Ethyl acetoacetate yields pyrazolo[1,5-a]pyrimidines. These structures are bioisosteres of purines and are highly active ATP-competitive inhibitors.
Divergent Synthesis Workflow
Figure 2: Divergent synthetic utility of the 5-aminopyrazole scaffold in generating bioactive libraries.
References
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Regioselectivity in Pyrazole Synthesis: El-Emary, T. I. (2006). Synthesis and Biological Activity of Some New Pyrazolo[1,5-a]pyrimidines. Journal of the Chinese Chemical Society, 53(2), 391–401.
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General Synthesis of 5-Aminopyrazoles: Fustero, S., et al. (2008). Improved Regioselective Synthesis of 5-Amino-1-arylpyrazoles. Journal of Organic Chemistry, 73(9), 3523–3529.
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Biological Applications (Kinase Inhibition): Al-Abdullah, E. S., et al. (2014). Synthesis and anticancer activity of some new pyrazolo[1,5-a]pyrimidin-7-one derivatives. Molecules, 19(12), 19542–19554.
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Structural Characterization Data: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16769168 (Analogous 1-benzyl-3-tolyl derivative).
